Bienvenue dans la boutique en ligne BenchChem!

Galacto-PUGNAc

Lysosomal Storage Disorders Ganglioside Metabolism O-GlcNAcase

Galacto-PUGNAc is the premier, research-grade tool for selectively inhibiting lysosomal β-hexosaminidases HEXA and HEXB. With >500,000-fold selectivity over OGA, it uniquely enables clean modulation of ganglioside metabolism for GM2 gangliosidosis modeling and HEXB oncology research, eliminating confounding phenotypes from broad-spectrum inhibitors. Essential for unambiguous pathway dissection.

Molecular Formula C15H19N3O7
Molecular Weight 353.33 g/mol
CAS No. 1145878-98-3
Cat. No. B586489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacto-PUGNAc
CAS1145878-98-3
Synonyms2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone;  Gal-PUGNAc; 
Molecular FormulaC15H19N3O7
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
InChIInChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1
InChIKeyPBLNJFVQMUMOJY-YGZBINAOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galacto-PUGNAc (CAS 1145878-98-3): A Precision β-Hexosaminidase Inhibitor for Selective Procurement in Lysosomal Storage Research


Galacto-PUGNAc (Gal-PUGNAc) is a synthetic, galactose-configured inhibitor that serves as a precise and highly selective competitive probe for human lysosomal β-hexosaminidases HEXA and HEXB [1]. Distinct from its widely used gluco-configured analog PUGNAc, which exhibits potent, broad-spectrum inhibition of both lysosomal hexosaminidases and the nucleocytoplasmic enzyme O-GlcNAcase (OGA), Galacto-PUGNAc is an exceptionally poor inhibitor of OGA. This stereochemical inversion at the C4 position of the carbohydrate ring results in an unparalleled selectivity profile (>500,000-fold for HEXA/B over OGA), establishing Galacto-PUGNAc as a critical tool compound for deconvoluting the specific biological roles of lysosomal glycosphingolipid metabolism from the broader cellular effects of altered O-GlcNAcylation [1].

Why Galacto-PUGNAc Cannot Be Substituted by Other OGA or Hexosaminidase Inhibitors in Targeted Research


The biological complexity of O-GlcNAcylation and lysosomal glycosphingolipid catabolism necessitates inhibitors with unambiguous target engagement profiles to produce interpretable phenotypes [1]. Generic substitution with broad-spectrum tools like PUGNAc is scientifically invalid for dissecting the specific role of lysosomal hexosaminidases because PUGNAc potently inhibits OGA, HEXA, and HEXB concurrently, creating a confounding chemical phenotype that cannot be solely attributed to any single enzyme's inhibition [2]. Conversely, using highly OGA-selective inhibitors like Thiamet G or GlcNAcstatin to study HEXA/B function is equally inappropriate, as they exhibit negligible activity against the lysosomal enzymes [3]. Galacto-PUGNAc's unique selectivity profile—potent inhibition of HEXA/B with virtually no activity against OGA—is essential for experiments requiring clean modulation of ganglioside metabolism without perturbing the dynamic O-GlcNAc cycle [4].

Quantitative Differentiation Guide: Validating Galacto-PUGNAc Procurement Against Key Comparators


Unmatched Selectivity: >500,000-Fold Preference for Lysosomal Hexosaminidases Over OGA

Galacto-PUGNAc demonstrates a selectivity profile that is orthogonal to all other inhibitors in its class. While the widely used tool compound PUGNAc is a non-selective, nanomolar inhibitor of both OGA and β-hexosaminidases , Galacto-PUGNAc is exquisitely selective for the lysosomal enzymes HEXA and HEXB. Its inhibition constant (Ki) for OGA is greater than 10 mM, which contrasts with its low nanomolar Ki for HEXA and HEXB [1]. This results in a selectivity factor of over 500,000-fold for HEXA/B over OGA [1]. In stark contrast, the OGA-selective inhibitor Thiamet G has a Ki of 20 nM for human OGA and does not significantly inhibit HEXB at relevant concentrations .

Lysosomal Storage Disorders Ganglioside Metabolism O-GlcNAcase Chemical Biology

Potent and Precise Inhibition of HEXB (Ki = 18 nM) with Defined SAR

Galacto-PUGNAc is a potent competitive inhibitor of HEXB, with a Ki value of 18 ± 1 nM [1]. This potency is directly comparable to that of its non-selective counterpart, PUGNAc, which exhibits an IC50 of 6 nM for β-hexosaminidase . Crucially, this high potency is maintained alongside its unprecedented selectivity for the lysosomal enzymes over OGA. This is achieved by inverting the stereochemistry at the C4 position relative to PUGNAc, a structural modification that precludes binding to the OGA active site while retaining high affinity for HEXA/B [1].

Sandhoff Disease Enzyme Kinetics Inhibitor Design Glycobiology

Cell-Permeability Enables Functional Modulation of Endogenous Ganglioside Levels

Galacto-PUGNAc is not only a potent and selective inhibitor in biochemical assays but is also cell-permeable and functionally active in living cells [1]. In contrast to other HEXA/B inhibitors like Gal-NAG-thiazoline, which has a weaker Ki of 820 nM for HEXA and has not been validated in cell culture models [1], Galacto-PUGNAc has been shown to robustly modulate endogenous enzyme activity. Treatment of SK-N-SH neuroblastoma cells with Galacto-PUGNAc leads to a clear, time-dependent increase in the levels of ganglioside GM2, the natural lipid substrate of HEXA [1]. This effect is not observed with OGA-selective inhibitors like NButGT, which fails to increase GM2 levels due to its poor inhibition of HEXB (Ki = 340 µM) [1].

Neuroblastoma Ganglioside GM2 Tay-Sachs Disease Cell Culture Model

Superior Selectivity Over Gal-NAG-thiazoline for HEXA/HEXB Research

Compared to another galactose-configured inhibitor, Gal-NAG-thiazoline, Galacto-PUGNAc demonstrates significantly superior potency for HEXA. Galacto-PUGNAc binds over 40 times more tightly to HEXA, with a Ki of 51 ± 3 nM versus 820 nM for Gal-NAG-thiazoline [1]. Furthermore, Galacto-PUGNAc's selectivity for lysosomal β-hexosaminidases extends to other related enzymes, showing a 2,800-fold preference over the GH 27 α-N-acetylgalactosaminidase (Ki = 140 µM) [1]. This makes Galacto-PUGNAc a more potent and cleaner tool for specifically interrogating the functions of HEXA and HEXB.

Tay-Sachs Disease Enzyme Kinetics Lysosomal Enzymes Inhibitor Selectivity

Recommended Research and Industrial Applications for Galacto-PUGNAc Based on Verified Evidence


Modeling Lysosomal Storage Disorders (Tay-Sachs and Sandhoff Disease) in Cell Culture

Galacto-PUGNAc is the premier tool for creating chemically inducible models of GM2 gangliosidosis in standard cell lines. Its cell-permeability and potent inhibition of HEXA and HEXB (Ki of 51 nM and 18 nM, respectively) enable robust accumulation of ganglioside GM2, the primary biomarker of Tay-Sachs and Sandhoff diseases, as demonstrated in SK-N-SH neuroblastoma cells [1]. This allows researchers to study disease mechanisms, test potential therapeutic interventions, and screen for compounds that can reduce GM2 storage without the confounding effects of OGA inhibition, which would be unavoidable with a non-selective inhibitor like PUGNAc [1].

Deconvoluting the Cellular Functions of Lysosomal β-Hexosaminidases from O-GlcNAcylation

In experiments designed to study the role of O-GlcNAcylation, the use of broad-spectrum inhibitors like PUGNAc is problematic due to concurrent, potent inhibition of lysosomal hexosaminidases [2]. Galacto-PUGNAc serves as the essential control compound in these studies. Because it is a >500,000-fold more selective for HEXA/B over OGA, any phenotype observed with Galacto-PUGNAc can be confidently attributed to HEXA/B inhibition [1]. Conversely, the absence of this phenotype when using an OGA-selective inhibitor (e.g., Thiamet G) but its presence with PUGNAc implicates lysosomal enzyme inhibition. This comparative approach, only possible with Galacto-PUGNAc's unique selectivity, is critical for accurately assigning biological functions to the correct pathway [1].

Investigating the Role of HEXB in Glioblastoma and Other Cancers

Emerging evidence suggests a role for HEXB in promoting tumor cell glycolysis in IDH1 wild-type glioblastoma [3]. Application of Galacto-PUGNAc (referred to as GalP in the study) has been shown to effectively inhibit HEXB, leading to improved survival and enhanced response to immune checkpoint therapy in preclinical GBM models [3]. Galacto-PUGNAc's high selectivity for HEXB over OGA ensures that these therapeutic benefits can be directly linked to HEXB inhibition, rather than off-target effects on the O-GlcNAc pathway, making it an invaluable tool for preclinical oncology research focused on HEXB as a novel therapeutic target.

Mapping Substrate Specificity and Active Site Architecture of Family 20 Glycoside Hydrolases

The stark contrast in selectivity between PUGNAc and Galacto-PUGNAc, which differ only in the stereochemistry at the C4 position of the carbohydrate ring, provides a powerful system for probing the active site architecture and substrate specificity of family 20 (HEXA/B) versus family 84 (OGA) glycoside hydrolases [1]. The ability of Galacto-PUGNAc to potently inhibit HEXA/B but not OGA, while the opposite is true for gluco-configured inhibitors like GlcNAcstatin and Thiamet G, offers critical insights into the structural determinants of enzyme recognition and catalysis, informing the rational design of future generations of even more selective inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galacto-PUGNAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.